1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a cyclopropane carboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid typically involves multi-step processes that include the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the cyclopropane carboxylic acid group. Common synthetic routes include:
Radical Reactions: Utilizing transition metal catalysis, metal-free oxidation, and photocatalysis strategies to functionalize the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: Combining various reactants in a single reaction vessel to form the desired product through condensation, cyclization, and other mechanisms.
Industrial Production: Large-scale production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents to alter the oxidation state of the compound.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions: Transition metal catalysts, oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents and temperatures depending on the desired reaction
Major Products: The reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in synthesis and applications.
Wissenschaftliche Forschungsanwendungen
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C11H10N2O2 |
---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-imidazo[1,2-a]pyridin-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)11(4-5-11)8-7-13-6-2-1-3-9(13)12-8/h1-3,6-7H,4-5H2,(H,14,15) |
InChI-Schlüssel |
LHRJJQZZYGIXIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN3C=CC=CC3=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.